Boc-pentafluoro-D-beta-homophenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

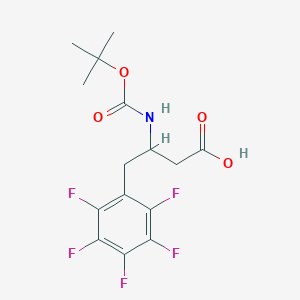

Boc-pentafluoro-D-beta-homophenylalanine is a fluorinated amino acid derivative used primarily in proteomics research. It is characterized by the presence of a pentafluorophenyl group and a Boc (tert-butoxycarbonyl) protecting group. The molecular formula of this compound is C15H16F5NO4, and its molecular weight is 369.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-pentafluoro-D-beta-homophenylalanine typically involves the protection of the amino group with a Boc group, followed by the introduction of the pentafluorophenyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Boc-pentafluoro-D-beta-homophenylalanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

Boc-pentafluoro-D-beta-homophenylalanine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of protein structure and function, particularly in the context of fluorinated amino acids.

Medicine: Investigated for its potential use in drug development and as a tool for studying biological processes.

Industry: Utilized in the development of new materials and as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of Boc-pentafluoro-D-beta-homophenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The pentafluorophenyl group can interact with other molecular entities through various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. These interactions can affect the overall stability and activity of the proteins and peptides .

Comparison with Similar Compounds

Similar Compounds

2,3,4,5,6-Pentafluoro-D-beta-homophenylalanine hydrochloride: A similar compound with a hydrochloride salt form, used in similar research applications.

Boc-pentafluoro-L-phenylalanine: Another fluorinated amino acid derivative with a similar structure but different stereochemistry.

Uniqueness

Boc-pentafluoro-D-beta-homophenylalanine is unique due to its specific stereochemistry and the presence of both the Boc protecting group and the pentafluorophenyl group. These features make it particularly useful in proteomics research and the study of protein-ligand interactions .

Biological Activity

Boc-pentafluoro-D-beta-homophenylalanine is a fluorinated derivative of the amino acid homophenylalanine, notable for its five fluorine atoms attached to the aromatic ring. This unique structure enhances its lipophilicity and alters interactions with biological targets, making it a significant compound in drug design and proteomics. The chemical formula for this compound is C15H16F5NO4, with a molecular weight of 369.28 g/mol.

The introduction of fluorine atoms into amino acids can significantly modify their physicochemical properties, impacting their biological activity. This compound is synthesized through various methods that allow for the incorporation of fluorinated groups into peptide sequences .

Synthesis Methods:

- Fluorination Techniques: Several synthetic pathways have been developed to create fluorinated β-amino acids, including Boc protection followed by fluorination reactions.

- Solid Phase Peptide Synthesis (SPPS): This method can be employed to incorporate this compound into peptide chains, allowing for the exploration of its biological activities in various contexts .

Biological Activity

The biological activity of this compound has been primarily investigated in the context of:

- Peptide Synthesis: It serves as a valuable building block for synthesizing peptides with enhanced stability and binding affinity due to its fluorinated nature.

- Drug Development: The compound's unique properties make it a candidate for developing inhibitors or modulators of protein function, potentially improving therapeutic efficacy .

Research indicates that the presence of fluorinated groups can significantly enhance hydrophobic interactions, leading to stronger binding affinities with proteins compared to their non-fluorinated counterparts. This property is crucial in understanding how modifications affect peptide behavior in biological systems.

Comparative Analysis

To better understand the unique features of this compound, a comparative analysis with other related compounds is presented:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Boc-D-beta-homophenylalanine | Non-fluorinated version | Lacks fluorine; more hydrophilic |

| Boc-pentafluoro-L-phenylalanine | Fluorinated L-isomer | Different stereochemistry affecting binding |

| Boc-fluorophenylalanine | Single fluorine substitution | Less lipophilic than pentafluorinated variant |

| Boc-3,5-difluorophenylalanine | Two fluorines on phenyl ring | Intermediate properties between non-fluorinated and pentafluorinated |

Case Studies and Research Findings

Recent studies have explored the applications of this compound in various fields:

- Peptide Therapeutics:

- Fluorinated Drug Development:

- Bioconjugation:

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F5NO4/c1-15(2,3)25-14(24)21-6(5-8(22)23)4-7-9(16)11(18)13(20)12(19)10(7)17/h6H,4-5H2,1-3H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJBNSOJUYXDRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C(=C(C(=C1F)F)F)F)F)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F5NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.